

An In-Depth Technical Guide to 1-Acetyl-4-methylenepiperidine

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Compound of Interest

Compound Name: 1-Acetyl-4-methylenepiperidine

Cat. No.: B1620564

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Introduction

1-Acetyl-4-methylenepiperidine is a derivative of piperidine, a ubiquitous saturated heterocycle that forms the core of numerous natural products and synthetic pharmaceuticals. The introduction of an N-acetyl group and an exocyclic methylene moiety at the C4 position creates a molecule with distinct physicochemical properties and potential for further chemical elaboration. This guide provides a comprehensive overview of **1-Acetyl-4-methylenepiperidine**, including its chemical identity, proposed synthesis, predicted spectroscopic and physical properties, and a discussion of its reactivity and potential applications for researchers, scientists, and drug development professionals.

Chemical Identity and CAS Number

A definitive CAS (Chemical Abstracts Service) Registry Number for **1-Acetyl-4-methylenepiperidine** is not readily found in publicly accessible databases. This suggests that the compound may be a novel or less-commonly synthesized substance. A CAS number is a unique identifier assigned to every chemical substance described in the open scientific literature. For novel compounds, a CAS number can be obtained by submitting the substance's structure and supporting data to the Chemical Abstracts Service for registration.^{[1][2][3]} This process ensures unambiguous identification in global databases and is a critical step for regulatory and commercial purposes.

Predicted Physicochemical Properties

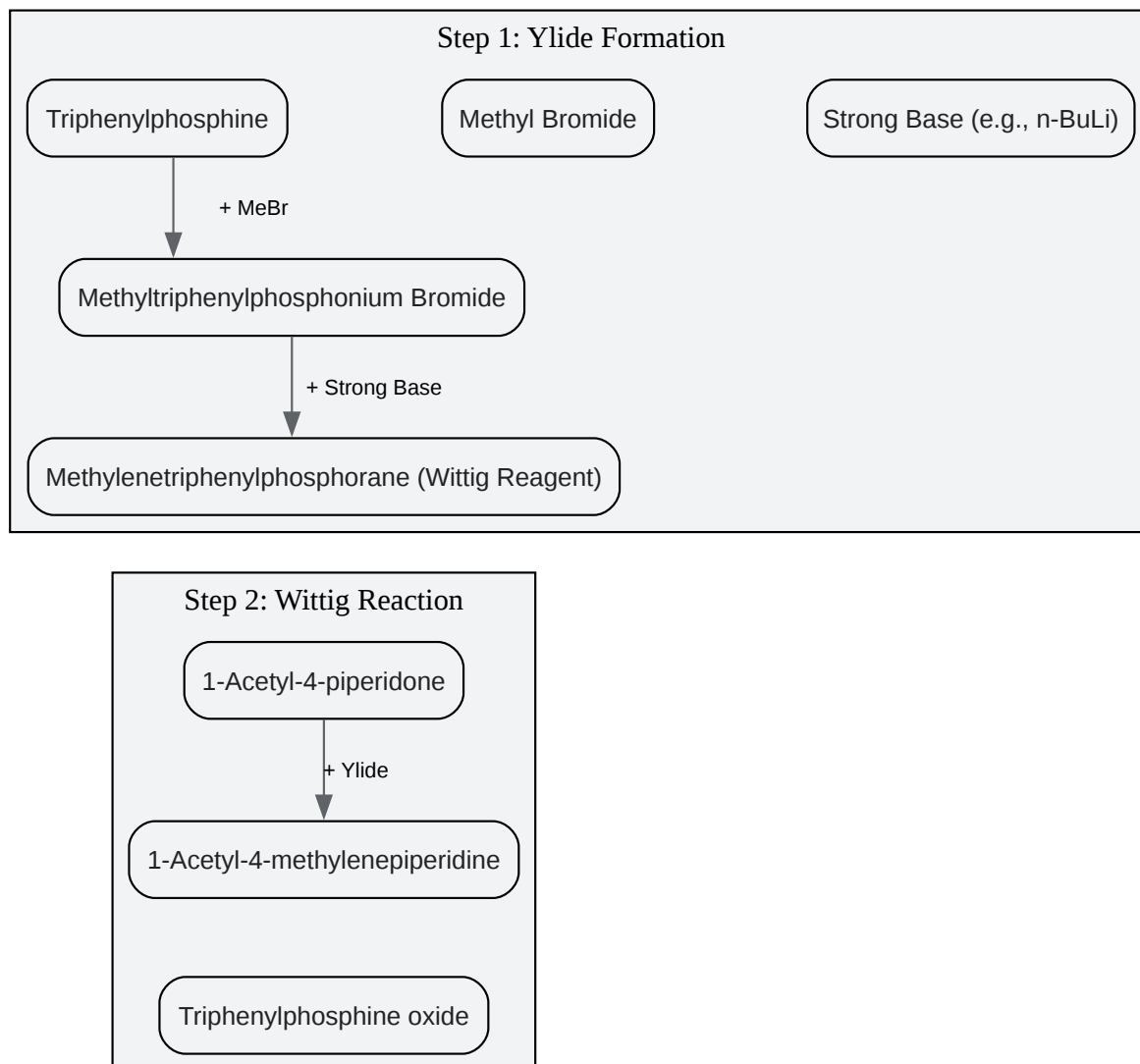
The following table summarizes the predicted physicochemical properties of **1-Acetyl-4-methylenepiperidine**. These values are estimated based on the known properties of structurally related compounds such as 1-acetylpiperidine and 4-methylenepiperidine.^{[4][5]}

Property	Predicted Value	Notes
Molecular Formula	C ₈ H ₁₃ NO	
Molecular Weight	139.19 g/mol	
Appearance	Colorless to pale yellow oil	By analogy to similar N-acetylated piperidines.
Boiling Point	~220-240 °C	Estimated based on related structures.
Density	~1.0 g/mL	Estimated based on related structures.
Solubility	Soluble in most organic solvents (e.g., CH ₂ Cl ₂ , CHCl ₃ , EtOAc, MeOH). Limited solubility in water.	

Proposed Synthesis

The most direct and logical synthetic route to **1-Acetyl-4-methylenepiperidine** is via the Wittig olefination of 1-acetyl-4-piperidone. The Wittig reaction is a widely used and reliable method for converting ketones and aldehydes into alkenes.^{[6][7]}

Reaction Scheme



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Caption: Proposed two-step synthesis of **1-Acetyl-4-methylenepiperidine**.

Detailed Experimental Protocol

Materials:

- Methyltriphenylphosphonium bromide
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
- 1-Acetyl-4-piperidone
- Saturated aqueous ammonium chloride (NH₄Cl)
- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- Ylide Preparation:
 - To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add methyltriphenylphosphonium bromide.
 - Add anhydrous THF and cool the resulting suspension to 0 °C in an ice bath.
 - Slowly add a solution of n-BuLi in hexanes dropwise to the stirred suspension. The formation of the ylide is indicated by a color change to deep orange or yellow.
 - Allow the mixture to warm to room temperature and stir for 1-2 hours to ensure complete ylide formation.
- Wittig Reaction:
 - Cool the ylide solution back down to 0 °C.
 - In a separate flask, dissolve 1-acetyl-4-piperidone in a minimal amount of anhydrous THF.
 - Add the solution of 1-acetyl-4-piperidone dropwise to the ylide solution.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
- Work-up and Purification:
 - Quench the reaction by the slow addition of saturated aqueous NH_4Cl .
 - Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
 - Combine the organic layers and wash with brine.
 - Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - The crude product can be purified by column chromatography on silica gel to yield pure **1-Acetyl-4-methylenepiperidine**.

Spectroscopic Characterization

The following tables outline the predicted spectroscopic data for **1-Acetyl-4-methylenepiperidine**, which are crucial for its identification and characterization. These predictions are based on established spectroscopic data for N-acetylated piperidines and compounds containing exocyclic methylene groups.^{[8][9]}

¹H NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.7-4.8	s	2H	=CH ₂
~3.5-3.7	t	4H	-N-CH ₂ -
~2.3-2.5	t	4H	-C-CH ₂ -C=
2.1	s	3H	-C(O)-CH ₃

¹³C NMR Spectroscopy (Predicted)

Chemical Shift (δ) ppm	Carbon Type	Assignment
~169	Quaternary	-C=O
~145	Quaternary	>C=CH ₂
~109	Methylene	=CH ₂
~45	Methylene	-N-CH ₂ -
~35	Methylene	-C-CH ₂ -C=
~21	Methyl	-C(O)-CH ₃

Infrared (IR) Spectroscopy (Predicted)

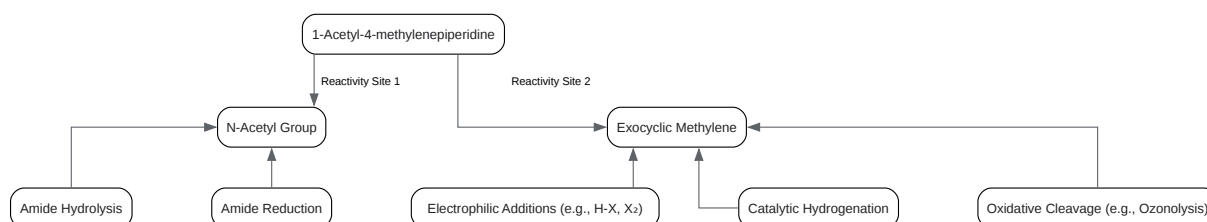
Wavenumber (cm ⁻¹)	Intensity	Assignment
~3080	Medium	=C-H stretch
~2940, 2860	Strong	C-H stretch (aliphatic)
~1650	Strong	C=O stretch (amide)
~1640	Medium	C=C stretch
~890	Strong	=CH ₂ bend (out-of-plane)

Mass Spectrometry (MS) (Predicted)

m/z	Interpretation
139	[M] ⁺ (Molecular ion)
124	[M - CH ₃] ⁺
96	[M - CH ₃ CO] ⁺
82	[M - C ₂ H ₃ NO] ⁺
43	[CH ₃ CO] ⁺

Reactivity and Potential Applications

The chemical reactivity of **1-Acetyl-4-methylenepiperidine** is primarily dictated by the N-acetyl group and the exocyclic double bond.



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Caption: Key reactivity sites of **1-Acetyl-4-methylenepiperidine**.

- **N-Acetyl Group:** The amide functionality can undergo hydrolysis under acidic or basic conditions to yield 4-methylenepiperidine. It can also be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to form 1-ethyl-4-methylenepiperidine.
- **Exocyclic Methylene Group:** The double bond is susceptible to a variety of electrophilic addition reactions. For instance, catalytic hydrogenation would yield 1-acetyl-4-methylpiperidine. Ozonolysis would cleave the double bond to form 1-acetyl-4-piperidone.

The piperidine scaffold is a key structural motif in many biologically active compounds. The functional handles present in **1-Acetyl-4-methylenepiperidine** make it a potentially valuable building block in medicinal chemistry for the synthesis of novel drug candidates. The exocyclic methylene group, in particular, can be used to introduce further complexity and functionality into the piperidine ring system.

Conclusion

While a dedicated CAS number for **1-Acetyl-4-methylenepiperidine** is not readily available, this technical guide provides a comprehensive framework for its synthesis, characterization,


and potential utility. The proposed synthesis via the Wittig reaction of 1-acetyl-4-piperidone offers a reliable route to this compound. The predicted spectroscopic data serves as a benchmark for its identification. The dual reactivity of the N-acetyl and exocyclic methylene groups makes **1-Acetyl-4-methylenepiperidine** an interesting and versatile building block for researchers and scientists in the field of organic synthesis and drug discovery.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to 1-Acetyl-4-methylenepiperidine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1620564#1-acetyl-4-methylenepiperidine-cas-number-lookup]

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